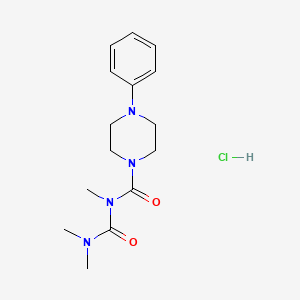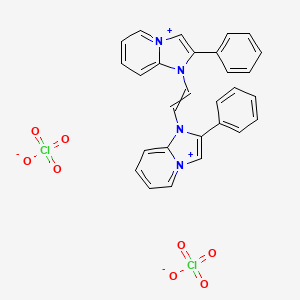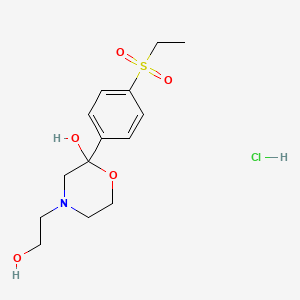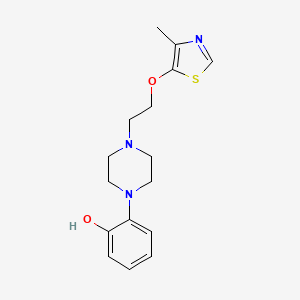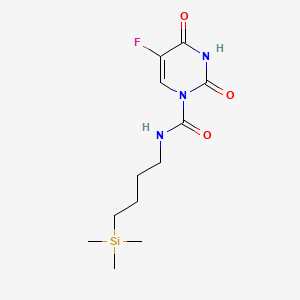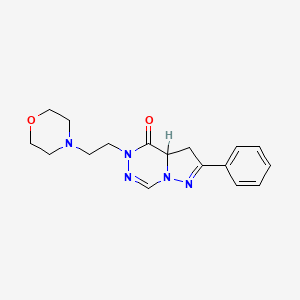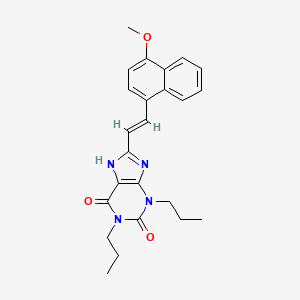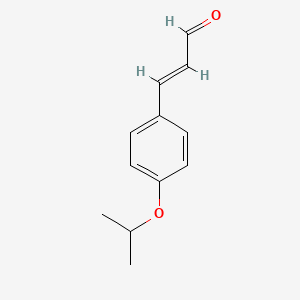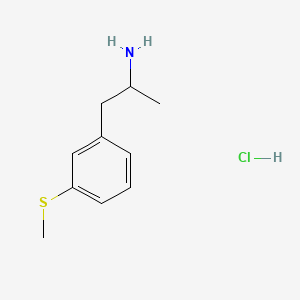
3-Mta hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Mta hydrochloride typically involves the methylation of thioamphetamine. The process begins with the precursor compound, thioamphetamine, which undergoes a methylation reaction using methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale methylation reactions. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified through recrystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Mta hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thioamphetamine precursor.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioamphetamine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Mta hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of substituted amphetamines.
Biology: Research on its effects on biological systems, including its interaction with neurotransmitter systems.
Medicine: Potential therapeutic applications are being explored, particularly in the treatment of certain neurological disorders.
Industry: Used in the synthesis of other chemical compounds and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Mta hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to enhanced synaptic transmission and increased neuronal activity. The compound’s effects are mediated through its binding to and activation of specific receptors and transporters in the brain.
Comparaison Avec Des Composés Similaires
- 3,4-Methylenedioxyamphetamine (MDA)
- Methamphetamine
- Amphetamine
Comparison: 3-Mta hydrochloride is unique due to the presence of the methylthio group, which imparts distinct chemical and pharmacological properties. Compared to methamphetamine and amphetamine, this compound has different metabolic pathways and a unique profile of effects on neurotransmitter systems. Its structural similarity to MDA suggests potential similarities in its psychoactive effects, but the presence of the methylthio group differentiates its overall pharmacological profile.
Propriétés
Numéro CAS |
91330-07-3 |
|---|---|
Formule moléculaire |
C10H16ClNS |
Poids moléculaire |
217.76 g/mol |
Nom IUPAC |
1-(3-methylsulfanylphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15NS.ClH/c1-8(11)6-9-4-3-5-10(7-9)12-2;/h3-5,7-8H,6,11H2,1-2H3;1H |
Clé InChI |
IESOJHIQYGSQCA-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC(=CC=C1)SC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


